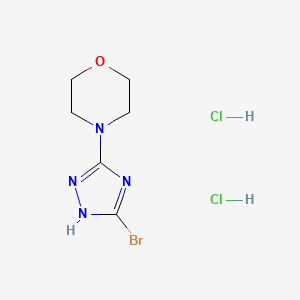
4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF (TFBI) is a reagent used in organic synthesis, such as in the synthesis of organic compounds, including molecules with novel properties. TFBI is a potent reagent, and its use in organic synthesis has been increasing due to its high reactivity and low toxicity.
Aplicaciones Científicas De Investigación
4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF is used in a variety of scientific research applications, such as in the synthesis of drugs, the synthesis of organic compounds, and the synthesis of materials with novel properties. It has also been used in the synthesis of peptides, proteins, and other biomolecules. Additionally, this compound has been used in the study of enzyme mechanisms and in the synthesis of complex organic structures.
Mecanismo De Acción
4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF acts as a strong Lewis acid and can activate the substrate to form a nucleophilic addition. The reaction proceeds via the formation of a zinc-iodide complex, which is then attacked by the substrate. The resulting product is then isolated and purified.
Biochemical and Physiological Effects
This compound is considered to be relatively non-toxic and has been found to be safe for use in laboratory experiments. However, it is important to note that this compound can be toxic when inhaled or if it comes in contact with the skin or eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF in lab experiments include its high reactivity and low toxicity. Additionally, this compound can be used in the synthesis of a wide range of organic compounds, including those with novel properties. However, it is important to note that this compound is a potent reagent and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of 4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF in scientific research. These include the development of new methods for the synthesis of organic compounds, the exploration of its potential applications in drug synthesis and development, and the investigation of its potential applications in materials science. Additionally, further research into the biochemical and physiological effects of this compound could be beneficial.
Métodos De Síntesis
4,4,4-Trifluorobutylzinc iodide, 0.25 M in THF is synthesized by reacting zinc iodide with trifluorobutyllithium in tetrahydrofuran (THF). The reaction is carried out at a temperature of 0°C to -20°C and can be completed in less than 30 minutes. The product is then isolated and purified by recrystallization from THF.
Propiedades
IUPAC Name |
iodozinc(1+);1,1,1-trifluorobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3.HI.Zn/c1-2-3-4(5,6)7;;/h1-3H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVQJCPMUPSHQD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCC(F)(F)F.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3IZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide, 95%](/img/structure/B6295113.png)
![8-(t-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, 95%](/img/structure/B6295119.png)
![6-(t-Butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid, 95%](/img/structure/B6295129.png)

![2-[1-Dimethylamino-metH-(Z)-ylidene]-3-oxo-succinic acid diethyl ester, 95%](/img/structure/B6295142.png)
![rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride, 95%](/img/structure/B6295167.png)





![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)](/img/structure/B6295206.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee)](/img/structure/B6295213.png)
![(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295215.png)